molecular formula C8H12N2O2 B1453228 N-methyl-5-[(methylamino)methyl]furan-2-carboxamide CAS No. 893741-11-2

N-methyl-5-[(methylamino)methyl]furan-2-carboxamide

Cat. No.: B1453228
CAS No.: 893741-11-2
M. Wt: 168.19 g/mol
InChI Key: NMODYIFATKWVQB-UHFFFAOYSA-N
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Description

N-methyl-5-[(methylamino)methyl]furan-2-carboxamide is a synthetic furan-carboxamide derivative intended for research and laboratory use. This compound is part of a class of molecules that have shown significant promise in early-stage pharmaceutical research, particularly as novel microtubule stabilizing agents. Related furan-2-carboxamide derivatives have been investigated for their potent anti-proliferative effects, demonstrating an ability to induce mitotic arrest and apoptosis in various cancer cell lines, with IC50 values in the low micromolar range . Furan-based compounds are also studied for their inhibitory activity against enzymes like xanthine oxidase, which is a target in conditions such as gout . The structure of this specific compound, featuring multiple methyl and aminomethyl substitutions, may be explored for its binding affinity to biological targets and its potential in developing new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-5-(methylaminomethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9-5-6-3-4-7(12-6)8(11)10-2/h3-4,9H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODYIFATKWVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 5-Hydroxymethylfurfural (HMF)

A highly efficient approach uses 5-hydroxymethylfurfural (HMF) as the starting material. The process involves a two-step one-pot reaction to synthesize 2,5-bis(N-methyl-aminomethyl)furan derivatives, which can be adapted for the mono-substituted target compound.

  • Step 1: Amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA).
  • Step 2: Oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF).
  • Step 3: Amination of MIFF to 2,5-bis(N-methyl-iminomethyl)furan (BMIF).

This sequence is catalyzed by α-MnO2 under air atmosphere, providing a high yield (~98.3%) under mild conditions. The reaction proceeds via fast amination steps driving the equilibrium forward and a rate-limiting oxidation step.

The catalytic mechanism benefits from α-MnO2's lattice oxygen donating ability and oxygen coordination capacity, ensuring catalyst stability and efficient conversion.

Conversion to Carboxamide Derivative

While the above method yields aminomethyl furans, conversion to the carboxamide involves further oxidation and amidation steps:

  • Oxidation of the aldehyde or hydroxymethyl group to the corresponding carboxylic acid or ester.
  • Amidation of the carboxylic acid or ester with methylamine or methylamino derivatives to form the carboxamide.

Literature reports the synthesis of methyl 5-methylfuran-2-carboxylate and related esters via oxidation of furfural derivatives with sodium cyanide and manganese dioxide (MnO2), followed by esterification in methanol or other alcohol solvents.

Detailed Experimental Procedures

Step Reagents & Conditions Outcome & Yield Notes
1. Amination of HMF HMF + methylamine, α-MnO2 catalyst, air atmosphere, mild temperature Formation of MIFA intermediate Fast amination step
2. Oxidation MIFA + α-MnO2, air, mild heating (~40 °C), 12 hours Conversion to MIFF Rate-limiting oxidation
3. Amination MIFF + methylamine, α-MnO2, air, mild temperature Formation of BMIF (bis-aminomethyl furan) Fast amination, drives equilibrium
4. Oxidation to acid/ester Sodium cyanide (0.4 equiv.), MnO2 (2 equiv.), MeOH or other alcohol solvents, room temperature to 40 °C, 12 hours Methyl 5-methylfuran-2-carboxylate or related esters Purification by silica gel chromatography
5. Amidation Carboxylic acid or ester + methylamine or methylamino reagent, appropriate coupling agents or direct amidation N-methyl-5-[(methylamino)methyl]furan-2-carboxamide Conditions vary; may require activation

Research Findings and Analytical Data

  • The one-pot amination–oxidation–amination over α-MnO2 achieves near-quantitative yields for aminomethyl furans, indicating a robust and scalable approach.
  • Sodium cyanide and MnO2 oxidation protocols efficiently convert furfural derivatives to methyl esters, providing key intermediates for amidation.
  • Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/methanol mixtures containing acetic acid.
  • Characterization by NMR (1H and 13C) confirms the structure, with typical chemical shifts for furan protons and methyl groups.
  • Melting points and HRMS data align with expected values for the intermediates and final products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Conditions Yield (%) Advantages Limitations
One-pot amination–oxidation–amination 5-Hydroxymethylfurfural Methylamine, α-MnO2 α-MnO2 Air atmosphere, mild temp (RT-40 °C), 12 h ~98.3 High yield, mild conditions, scalable Requires α-MnO2 catalyst
Oxidation & Esterification Furfural derivatives Sodium cyanide, MnO2, MeOH None RT to 40 °C, 12-24 h 30-60 (varies) Simple reagents, accessible Moderate yields, longer times
Amidation Carboxylic acid or ester intermediates Methylamine or methylamino reagents May require coupling agents Variable, often mild heating Variable Direct access to amide May need activation, purification

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[(methylamino)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-5-[(methylamino)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-5-[(methylamino)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the furan’s C5 position and the carboxamide’s N-functionalization. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at C5 Carboxamide Group Molecular Weight (g/mol) Key Properties
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide (methylamino)methyl N-methyl ~208.25 (calculated) Moderate polarity, H-bond donor/acceptor capacity
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitro N-cyclohexyl 265.27 Electron-withdrawing nitro group; trypanocidal activity
5-(Dimethylaminomethyl)-N-(2-(1-methylamino-2,2-dicyanovinylamino)ethyl)-2-furancarboxamide Dimethylaminomethyl N-(functionalized ethyl) ~428.50 (calculated) High steric bulk; dicyanovinyl group enhances π-conjugation
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Chloro, aryl, pyridine N-methyl ~622.00 (estimated) Extended aromatic system; kinase inhibition potential
Key Observations:
  • C5 Substituents: The nitro group in compound 22a imparts strong electron-withdrawing effects, enhancing electrophilicity and redox activity (linked to trypanocidal action).
  • Carboxamide Functionalization :

    • N-methyl (target compound) simplifies synthesis and reduces metabolic liability compared to N-cyclohexyl (22a) or N-functionalized ethyl ().
    • The furopyridine scaffold in introduces a fused aromatic system, expanding π-stacking interactions but increasing molecular weight and complexity.

Biological Activity

N-methyl-5-[(methylamino)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methylamino group and a carboxamide moiety. This unique structure is believed to contribute to its biological activity by allowing interactions with various molecular targets, such as enzymes and receptors.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been shown to interact with enzymes involved in cancer cell proliferation and antimicrobial activity.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses. This is particularly relevant in the context of cancer therapy and antimicrobial action.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 ± 2
MCF-7 (breast cancer)10 ± 1
A549 (lung cancer)20 ± 3

The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic potential.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against resistant bacterial strains. The compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticancer Research : In another study focusing on its anticancer properties, this compound was found to significantly reduce cell viability in multiple cancer cell lines while showing minimal toxicity to normal cells. This selectivity underscores its potential for targeted cancer therapy .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced cancer cell death .

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : Resolves dihedral angles between the furan ring and substituents, confirming trans-amide conformations and intramolecular hydrogen bonds (e.g., N–H⋯O interactions at ~2.6 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish regioisomers; methylamino protons appear as broad singlets (~δ 2.8 ppm), while furan protons resonate between δ 6.5–7.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 211.0954 for C₉H₁₄N₂O₂) .

What methodologies are used to evaluate the biological activity of this compound, and how are contradictory data analyzed?

Q. Advanced Research Focus

  • In vitro assays :
    • MTT assay : Measures cytotoxicity (IC₅₀) in cancer cell lines (e.g., HCT-116) using 96-well plates and spectrophotometric quantification .
    • Antimicrobial testing : Agar diffusion assays with S. aureus or E. coli to determine MIC values .
  • Data contradiction resolution :
    • Dose-response validation : Repetition under controlled conditions (pH, serum-free media) to rule out false positives .
    • Metabolite profiling : LC-MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

How do substituent modifications on the furan ring affect the compound’s physicochemical properties and bioactivity?

Q. Basic Research Focus

  • Lipophilicity : Introduction of methylamino groups increases logP (e.g., from 1.2 to 2.1), enhancing membrane permeability .
  • Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility but may reduce CNS penetration .
  • Bioactivity : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky substituents reduce binding to target enzymes .

What strategies mitigate instability issues of this compound during storage and experimental use?

Q. Advanced Research Focus

  • Degradation pathways : Hydrolysis of the amide bond under acidic/alkaline conditions or oxidation of the furan ring .
  • Stabilization methods :
    • Lyophilization : Storage at -20°C in amber vials prevents photodegradation .
    • Antioxidants : Addition of 0.1% BHT in DMSO stock solutions reduces oxidative side reactions .

How can computational modeling predict the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinase targets). Key residues (e.g., Ser530 in COX-2) form hydrogen bonds with the carboxamide group .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .

What chromatographic methods are optimal for purity assessment and quantification of this compound?

Q. Basic Research Focus

  • HPLC : C18 column (5 µm, 250 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), flow rate = 1 mL/min, UV detection at 254 nm .
  • Impurity profiling : LC-MS identifies byproducts (e.g., unreacted starting materials or hydrolyzed derivatives) with limits of detection <0.1% .

How does the compound’s stereochemistry influence its pharmacological profile?

Q. Advanced Research Focus

  • Chiral resolution : Use of Chiralpak AD-H column with hexane/ethanol (80:20) to separate enantiomers .
  • Activity correlation : (R)-enantiomers often show 10-fold higher affinity to targets like serotonin receptors compared to (S)-forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-5-[(methylamino)methyl]furan-2-carboxamide
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N-methyl-5-[(methylamino)methyl]furan-2-carboxamide

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